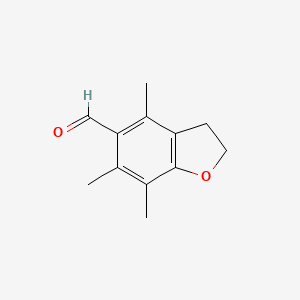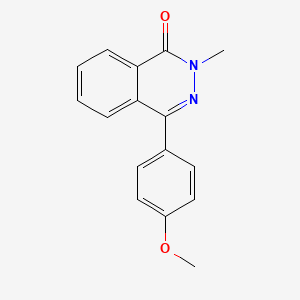![molecular formula C10H18N2O B12897144 N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide CAS No. 62922-47-8](/img/structure/B12897144.png)
N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide is a compound that features a pyrrolidine ring substituted with a prop-2-en-1-yl group and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide typically involves the reaction of pyrrolidine derivatives with acetamide under specific conditions. One common method involves the alkylation of pyrrolidine with prop-2-en-1-yl halides followed by acylation with acetic anhydride or acetyl chloride. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation and acylation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}formamide: Similar structure but with a formamide group instead of an acetamide.
N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}benzamide: Contains a benzamide group, offering different chemical properties.
Uniqueness
N-{[1-(Prop-2-en-1-yl)pyrrolidin-2-yl]methyl}acetamide is unique due to its specific combination of a pyrrolidine ring, prop-2-en-1-yl group, and acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
| 62922-47-8 | |
Molekularformel |
C10H18N2O |
Molekulargewicht |
182.26 g/mol |
IUPAC-Name |
N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]acetamide |
InChI |
InChI=1S/C10H18N2O/c1-3-6-12-7-4-5-10(12)8-11-9(2)13/h3,10H,1,4-8H2,2H3,(H,11,13) |
InChI-Schlüssel |
RNQUZKYMGGTFRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCC1CCCN1CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[[4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-3-yl]methyl]-1,3-benzodioxole](/img/no-structure.png)




